molecular formula C17H25N3OS B2412491 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide CAS No. 392320-84-2

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide

Cat. No.: B2412491
CAS No.: 392320-84-2
M. Wt: 319.47
InChI Key: ZUMFIWUQQJZSBH-UHFFFAOYSA-N
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Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is a synthetic compound of significant interest in pharmaceutical and medicinal chemistry research, built upon a robust 1,3,4-thiadiazole scaffold bearing a lipophilic adamantane moiety. This structural framework is associated with diverse biological activities, positioning the compound as a valuable scaffold for investigating new therapeutic agents . Research on closely related 5-(1-adamantyl)-1,3,4-thiadiazole derivatives has demonstrated promising pharmacological properties, including marked antimicrobial and anti-inflammatory activities . Specifically, such derivatives have been evaluated in vitro against a panel of Gram-positive bacteria, with some showing potent effects . The anti-inflammatory potential of this chemical class has been confirmed in vivo using established models like the carrageenan-induced paw oedema test in rats, where certain analogues, particularly propionic acid derivatives, produced significant, dose-dependent reduction of inflammation . The 1,3,4-thiadiazole core is known for its high aromaticity, which confers excellent metabolic stability in biological systems, while the adamantyl group contributes to enhanced lipid solubility and can influence binding affinity to biological targets . This combination makes this compound a compelling candidate for researchers exploring the structure-activity relationships of novel anti-infectives and anti-inflammatory agents, as well as for investigations into their underlying mechanisms of action.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-3-4-14(21)20(2)16-19-18-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMFIWUQQJZSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The adamantyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its potential use in the treatment of various diseases due to its unique structural properties.

    Industry: The compound can be used in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity of the molecule, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 5-(1-adamantyl)-1,3,4-thiadiazole derivatives

Uniqueness

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is unique due to the presence of both the adamantyl group and the 1,3,4-thiadiazole ring. This combination imparts enhanced stability, lipophilicity, and a broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .

Biological Activity

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide is a synthetic compound characterized by the presence of an adamantyl moiety and a 1,3,4-thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The structural features of this compound contribute to its lipophilicity and stability, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.

Table 1: Antimicrobial Efficacy

CompoundMicroorganism TestedActivity Level
This compoundStaphylococcus aureusHigh
This compoundEscherichia coliModerate
This compoundCandida albicansWeak

The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model in rats demonstrated that the compound can significantly reduce inflammation.

Case Study: Anti-inflammatory Effects

In a study published in 2010, various derivatives of 5-(1-adamantyl)-1,3,4-thiadiazole were synthesized and evaluated for their anti-inflammatory activity. Among these derivatives, this compound showed notable dose-dependent anti-inflammatory effects. The results indicated that this compound could be a potential candidate for developing anti-inflammatory drugs.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Interaction : The lipophilic nature of the adamantyl group facilitates the penetration of cell membranes.
  • Enzyme Modulation : The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to desired biological outcomes.

This dual action enhances the compound's efficacy against microbial pathogens while also mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound within its class, it is beneficial to compare it with other thiadiazole derivatives.

Table 2: Comparison of Thiadiazole Derivatives

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylacetamideThiadiazole derivativeModerateLow
This compoundThiadiazole derivativeHighHigh

From this comparison, it is evident that this compound stands out due to its superior antimicrobial and anti-inflammatory activities compared to other derivatives.

Q & A

Q. What are the established synthetic routes for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide, and how are intermediates characterized?

The compound can be synthesized via dehydrative cyclization of 1-(1-adamantylcarbonyl)-4-methylthiosemicarbazide using concentrated sulfuric acid at room temperature for 24 hours . Key intermediates (e.g., thiosemicarbazide derivatives) are characterized using melting point analysis, TLC (Rf values), and spectroscopic techniques (FTIR, 1^1H/13^{13}C NMR). Single crystals for X-ray diffraction are obtained via slow evaporation from CHCl3_3:EtOH solutions, enabling structural validation .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

X-ray crystallography reveals a planar thiadiazole ring (r.m.s. deviation = 0.009 Å) with coplanar methylamine substituents. The crystal packing is stabilized by N–H⋯N hydrogen bonds, forming supramolecular chains along the [1 0 1] direction. Hydrophobic adamantyl groups and hydrophilic thiadiazole regions create alternating layers .

Q. What spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?

Essential methods include:

  • FTIR : Validates functional groups (e.g., N–H stretches at ~3300 cm1^{-1}, C=S vibrations at ~680 cm1^{-1}).
  • NMR : 1^1H NMR identifies adamantyl protons as singlet peaks (δ 1.6–2.1 ppm) and methyl groups (δ 2.5–3.0 ppm). 13^{13}C NMR confirms thiadiazole carbons at ~160–170 ppm .
  • LCMS : Determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar thiadiazole derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial effects) may arise from substituent positioning or adamantyl group orientation. To address this:

  • Perform comparative molecular docking to assess binding affinities to target proteins (e.g., carbonic anhydrase IX for anticancer activity ).
  • Use structure-activity relationship (SAR) studies by systematically modifying the adamantyl or methylbutanamide groups and evaluating changes in potency .
  • Validate findings with in vitro assays (e.g., MTT for cytotoxicity, MIC tests for antimicrobial activity) .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Lipophilicity adjustment : Replace the adamantyl group with smaller bicyclic systems to enhance solubility while maintaining rigidity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) to improve bioavailability .
  • Metabolic stability : Use microsomal assays (e.g., liver microsomes) to identify vulnerable sites (e.g., methylbutanamide hydrolysis) and introduce steric hindrance .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model adamantyl-thiadiazole flexibility in aqueous environments to predict binding modes .
  • DFT Calculations : Analyze electron distribution (e.g., Mulliken charges) to identify nucleophilic/electrophilic regions critical for enzyme inhibition .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., acetazolamide derivatives) to prioritize modifications for enhanced target affinity .

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